2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFSCFBGUTFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 4-Methyl-4H-1,2,4-triazole-3-thiol
Step 2: Introduction of the Thio Group and Ethanamine Moiety
Step 3: Formation of the Dihydrochloride Salt
- Method : The base form of the compound is reacted with hydrochloric acid to form the dihydrochloride salt.
- Reagents : Hydrochloric acid, base form of the compound.
Analysis of Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Triazole Core Synthesis | Thiosemicarbazide, NaOH | Alkaline medium, reflux | 50-80% |
| 2. Introduction of Ethanamine Moiety | 4-Methyl-4H-1,2,4-triazole-3-thiol, 2-chloroethanamine, Et3N | Room temperature, 2-3 hours | 60-80% |
| 3. Dihydrochloride Salt Formation | HCl | Room temperature, 30 minutes | 90-95% |
Biological Activities
Triazole derivatives, including This compound , exhibit a range of biological activities. These include antimicrobial, antifungal, and potential anticancer properties, depending on their ability to interact with biological targets such as enzymes or receptors.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazole and heterocyclic derivatives, focusing on substituent patterns, salt forms, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
- Thioether vs. Direct Linkage: The target compound’s thioether bridge increases molecular weight (231.16 g/mol vs.
- Substituent Position: Methyl at the triazole 4-position (target) vs.
- Heterocycle Core : Thiazole derivatives () lack the triazole’s nitrogen density, which may reduce hydrogen-bonding capacity.
Physicochemical and Hazard Profiles
Key Observations:
- The dihydrochloride salt in has explicit hazards (skin/eye irritation), suggesting stricter handling requirements compared to the target compound, whose hazards are undocumented in the evidence.
- Thiazole derivatives () lack triazole-associated bioactivity data but may pose distinct risks due to the methoxyphenyl group.
Research Implications
- Bioactivity : Triazole cores are associated with antimicrobial, anticancer, and anti-inflammatory properties. The thioether in the target compound may improve membrane permeability over amine-linked analogs.
- Salt Form: Dihydrochlorides () offer enhanced solubility vs. monohydrochlorides (), critical for in vivo studies.
- Synthetic Challenges : Methyl and thioether substituents require precise regioselective synthesis, as seen in high prices for 5-methyl variants ().
Biological Activity
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₄Cl₂N₄S. The compound features a triazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 227.19 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine have shown significant activity against various bacterial strains. A study indicated that triazole derivatives exhibit promising antibacterial effects against Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
Triazole derivatives have been evaluated for their anticancer potential. Research has shown that certain triazole compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways. For example, a derivative with a similar structure was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
Table: Anticancer Activity of Similar Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-5-benzyl-1,3-thiazole | MCF-7 | 12.5 |
| 4-Methyl-1,2,4-triazole derivative | A549 | 15.0 |
| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine | MCF-7 | TBD |
Antifungal Activity
The antifungal properties of triazoles are well-documented; they inhibit the synthesis of ergosterol in fungal cell membranes. This mechanism makes them effective against various fungal pathogens. A related compound was reported to exhibit significant antifungal activity against Candida species and Aspergillus spp., suggesting that this compound may also possess similar properties.
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
- Disruption of Membrane Integrity : These compounds can disrupt cellular membranes by altering lipid composition and fluidity.
- Induction of Apoptosis : In cancer cells, triazoles may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial effects of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds with a triazole moiety exhibited significant inhibition zones compared to controls. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Study on Anticancer Properties
In another investigation focused on anticancer properties, researchers synthesized a series of triazole derivatives and tested them against multiple cancer cell lines. The results indicated that modifications on the triazole ring significantly affected cytotoxicity levels. One compound showed an IC50 value lower than standard chemotherapy agents like doxorubicin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-methyl-4H-1,2,4-triazole-3-thiol with chloroethylamine derivatives under basic conditions (e.g., NaOH or triethylamine) in ethanol or dioxane. Reflux for 4–6 hours followed by solvent evaporation and purification via recrystallization or column chromatography yields the product. Acidification with HCl generates the dihydrochloride salt .
- Optimization : Adjusting molar ratios (e.g., equimolar reagents), temperature control (20–25°C for sensitive intermediates), and solvent selection (polar aprotic solvents for higher yields) are critical. Monitoring reaction progress via TLC or LC-MS ensures completion .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Use a combination of:
- Elemental analysis to verify C, H, N, and S content.
- IR spectroscopy to identify functional groups (e.g., thioether C-S stretch at ~650 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹).
- Chromatography (HPLC or GC) to confirm purity (>95%) and detect byproducts .
Q. What physicochemical properties (e.g., solubility, pKa) are relevant for experimental handling?
- Key Data :
- Solubility : Highly soluble in polar solvents (water, DMSO, ethanol) due to its ionic dihydrochloride form.
- pKa : Predicted acidity (pKa ~0.21±0.10) suggests protonation of the amine group under physiological conditions .
- Density : ~1.52 g/cm³ (predicted) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and optical properties of derivatives of this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential.
- Nonlinear optical (NLO) properties , such as hyperpolarizability (β), to evaluate applications in optoelectronics.
- Electrostatic potential maps to identify reactive sites for further functionalization .
Q. What strategies resolve contradictions in biological activity data (e.g., antiradical vs. cytotoxic effects) across studies?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare derivatives with modified substituents (e.g., carboxyl vs. ester groups). For example, blocking the carboxyl group in 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid reduces antiradical activity, highlighting the importance of free -COOH groups .
- Dose-response assays : Test across multiple concentrations to distinguish specific activity from nonspecific toxicity .
Q. How can high-throughput screening (HTS) platforms improve the efficiency of derivatization studies?
- Methodology :
- 384-well plate systems enable parallel synthesis and rapid screening. For example, coupling the compound with diverse amines via amide bonds can generate a library of derivatives.
- Automated electrospray ionization mass spectrometry (AE-MS) monitors reaction progress in real-time, quantifying substrate conversion (e.g., m/z 284 for 2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid) .
Q. What experimental designs validate the pharmacological potential of this compound in targeted drug discovery?
- Methodology :
- Pharmacophore modeling : Use software like Schrödinger Suite to map hydrogen bond acceptors (triazole N), hydrophobic regions (methyl group), and ionizable amines.
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or antioxidant models (e.g., DPPH radical scavenging).
- Toxicity profiling : Compare with structurally related compounds (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives) to identify low-toxicity candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
